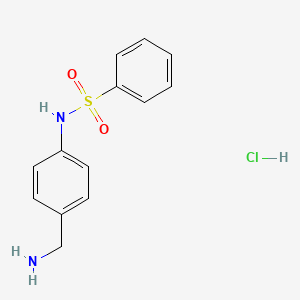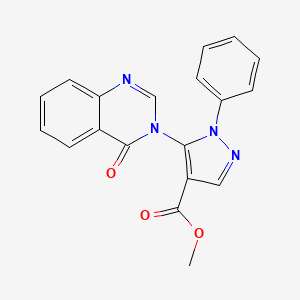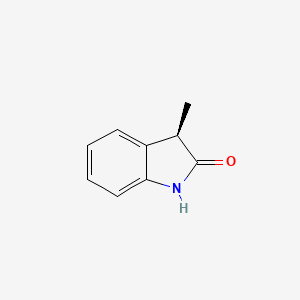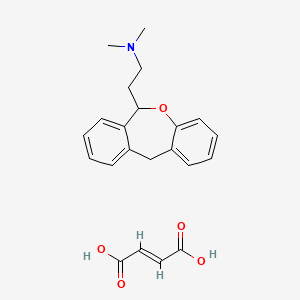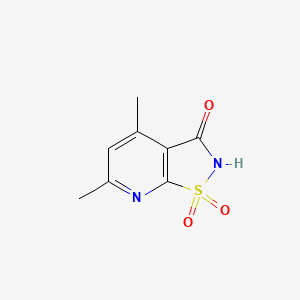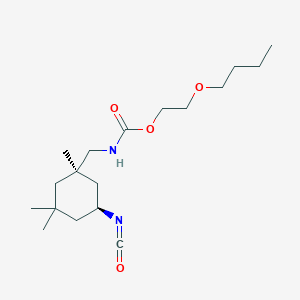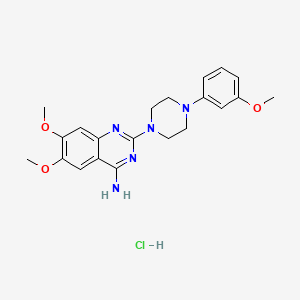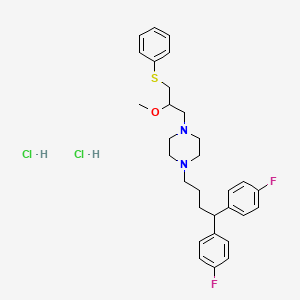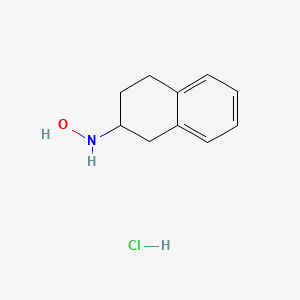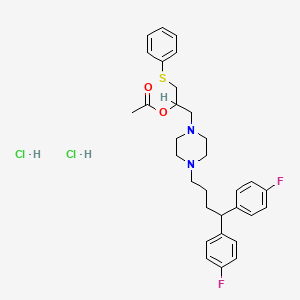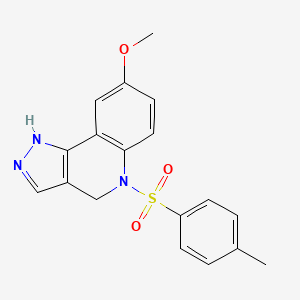
2',4',5'-Tribromofluorescein
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2’,4’,5’-Tribromofluorescein is a chemical compound with the molecular formula C20H9Br3O5. It is a derivative of fluorescein, a well-known fluorescent dye. The compound is characterized by the presence of three bromine atoms at the 2’, 4’, and 5’ positions of the fluorescein molecule. This modification imparts unique properties to the compound, making it useful in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2’,4’,5’-Tribromofluorescein typically involves the bromination of fluorescein. The reaction is carried out by treating fluorescein with bromine in the presence of a suitable solvent, such as acetic acid or chloroform. The reaction conditions, including temperature and reaction time, are carefully controlled to ensure selective bromination at the desired positions.
Industrial Production Methods
In an industrial setting, the production of 2’,4’,5’-Tribromofluorescein follows similar principles but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The compound is then purified using techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
2’,4’,5’-Tribromofluorescein undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups, such as amino or hydroxyl groups, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Complex Formation: It can form complexes with metal ions, which can be used in analytical chemistry.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or alcohols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or ethanol.
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or reducing agents like sodium borohydride are used.
Complex Formation: Metal salts such as copper sulfate or zinc chloride are used to form complexes.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of 2’,4’,5’-Tribromofluorescein, as well as metal complexes that exhibit unique optical properties.
科学的研究の応用
2’,4’,5’-Tribromofluorescein has a wide range of applications in scientific research, including:
Chemistry: It is used as a fluorescent probe in various chemical analyses and assays.
Biology: The compound is employed in fluorescence microscopy and flow cytometry to label and visualize biological samples.
Medicine: It is used in diagnostic imaging and as a marker in various medical tests.
Industry: The compound is used in the manufacturing of dyes and pigments, as well as in the development of sensors and detectors.
作用機序
The mechanism of action of 2’,4’,5’-Tribromofluorescein involves its ability to fluoresce under specific conditions. The compound absorbs light at a particular wavelength and emits light at a different wavelength, making it useful as a fluorescent marker. The molecular targets and pathways involved depend on the specific application, such as binding to proteins or interacting with metal ions.
類似化合物との比較
Similar Compounds
4’,5’-Dibromofluorescein: A similar compound with two bromine atoms, used in similar applications but with different optical properties.
Fluorescein: The parent compound, widely used as a fluorescent dye.
Eosin: A related compound used in histology and as a biological stain.
Uniqueness
2’,4’,5’-Tribromofluorescein is unique due to the presence of three bromine atoms, which enhance its fluorescence and make it suitable for specific applications where higher sensitivity and selectivity are required.
特性
CAS番号 |
25709-83-5 |
|---|---|
分子式 |
C20H9Br3O5 |
分子量 |
569.0 g/mol |
IUPAC名 |
2',4',5'-tribromo-3',6'-dihydroxyspiro[2-benzofuran-3,9'-xanthene]-1-one |
InChI |
InChI=1S/C20H9Br3O5/c21-12-7-11-18(15(23)16(12)25)27-17-10(5-6-13(24)14(17)22)20(11)9-4-2-1-3-8(9)19(26)28-20/h1-7,24-25H |
InChIキー |
YKZJCSJCUCCADE-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=O)OC23C4=C(C(=C(C=C4)O)Br)OC5=C(C(=C(C=C35)Br)O)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


